molecular formula C9H14N4O2 B11604097 (2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No.: B11604097
M. Wt: 210.23 g/mol
InChI Key: GNKGDHSXCMQEOB-XYOKQWHBSA-N
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Description

(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyimino group and an imidazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an oxime with an imidazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(hydroxyimino)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is unique due to its combination of a hydroxyimino group and an imidazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C9H14N4O2/c1-8(12-15)9(14)11-3-2-5-13-6-4-10-7-13/h4,6-7,15H,2-3,5H2,1H3,(H,11,14)/b12-8+

InChI Key

GNKGDHSXCMQEOB-XYOKQWHBSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)NCCCN1C=CN=C1

Canonical SMILES

CC(=NO)C(=O)NCCCN1C=CN=C1

Origin of Product

United States

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